4,6-Difluoro-2-methyl-2H-indazole
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Overview
Description
4,6-Difluoro-2-methyl-2H-indazole is a nitrogen-containing heterocyclic compound It belongs to the indazole family, which is characterized by a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-methyl-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-2-nitroaniline and methylhydrazine.
Reduction: The nitro group of 4,6-difluoro-2-nitroaniline is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization with methylhydrazine under acidic conditions to form the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4,6-Difluoro-2-methyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial drugs.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methyl-2H-indazole
- 4,6-Dibromo-2-methyl-2H-indazole
- 4,6-Difluoro-1H-indazole
Uniqueness
4,6-Difluoro-2-methyl-2H-indazole is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity compared to other halogenated indazoles . This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H6F2N2 |
---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
4,6-difluoro-2-methylindazole |
InChI |
InChI=1S/C8H6F2N2/c1-12-4-6-7(10)2-5(9)3-8(6)11-12/h2-4H,1H3 |
InChI Key |
DBGSZEAYUBVXAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)F)F |
Origin of Product |
United States |
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